8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline
Description
Properties
IUPAC Name |
8-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-6-1-4-14-5-2-10-19-18(14)16)22-12-8-15(9-13-22)25-17-7-3-11-20-21-17/h1-7,10-11,15H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIGCCIKVWVXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline involves multiple steps. One common synthetic route includes the reaction of quinoline derivatives with piperidine and pyridazine moieties under specific conditions. The reaction typically involves the use of solvents like tetrahydrofuran and reagents such as sodium carbonate . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .
Scientific Research Applications
Scientific Research Applications
The compound's potential applications span several fields:
Medicinal Chemistry
Research indicates that 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline may serve as an enzyme inhibitor, affecting critical biological pathways involved in various diseases. Its structure allows it to interact with specific molecular targets, potentially leading to therapeutic benefits in cancer treatment and antimicrobial applications.
Antimicrobial Activity
Similar compounds have demonstrated significant antimicrobial properties. Studies indicate that quinoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This suggests that 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline could also exhibit potent antibacterial effects.
Anticancer Potential
Preliminary studies have shown that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Its effectiveness against various cancer types is under investigation, with ongoing research focusing on structure-activity relationships (SAR) to enhance its anticancer efficacy.
Antibacterial Studies
A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against resistant strains. The results showed promising inhibition of bacterial growth at low concentrations, highlighting the potential of this compound in combating antibiotic resistance.
Anticancer Research
In vitro studies assessed the cytotoxic activity of synthesized quinoline derivatives against multiple cancer cell lines, including melanoma and lung cancer cells. The findings indicated that certain modifications significantly enhance anticancer activity, paving the way for further development of this compound as a therapeutic agent.
Antiviral Efficacy
Emerging research has explored the antiviral potential of heterocyclic compounds related to 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline. Initial studies suggest effective inhibition of viral replication mechanisms, indicating a promising avenue for developing new antiviral agents.
Mechanism of Action
The mechanism of action of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline are compared below with four closely related analogs (Table 1).
Table 1: Comparative Analysis of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline and Analogous Compounds
Key Structural and Functional Insights
In contrast, 3-phenylsulfonyl-8-piperazinyl-1yl-quinoline () uses a phenyl group, favoring π-π interactions but with reduced polarity .
Biological Activity: Compounds with piperazine linkages (e.g., ) show pronounced CNS activity due to their ability to cross the blood-brain barrier. The target compound’s piperidine-pyridazine system may offer similar permeability but with reduced metabolic degradation . The fluoro-isoindole derivative () exhibits enhanced bioavailability (32% yield) compared to phenyl-substituted analogs, suggesting fluorination improves synthetic efficiency and stability .
Synthetic Challenges :
- The target compound’s pyridazine-oxy-piperidine group requires multi-step synthesis, including nucleophilic aromatic substitution (similar to ), which may lower overall yield compared to simpler acylations (e.g., ’s 63% yield for tert-butyl intermediates) .
Stability and Commercial Viability: 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline () was discontinued due to formulation instability, highlighting the importance of substituent choice. The target compound’s pyridazine group may mitigate such issues via stronger hydrogen bonding .
Biological Activity
8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines a quinoline core with piperidine and pyridazine moieties, which may contribute to its diverse biological effects.
The molecular formula of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is C18H18N4O3S, with a molecular weight of 370.43 g/mol. Its structure allows for various chemical interactions, making it a candidate for multiple therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 g/mol |
| IUPAC Name | 8-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may act as an enzyme inhibitor, disrupting critical biological pathways involved in disease processes. The exact mechanisms remain under investigation, but potential targets include:
- Enzymes involved in metabolic processes.
- Receptors modulating cellular signaling pathways.
- Protein-protein interactions crucial for cellular function.
Antimicrobial Activity
Research indicates that compounds similar to 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The structural modifications in this compound may enhance its potency against various bacterial strains .
Anticancer Potential
The anticancer properties of quinoline-based compounds have been well-documented. Preliminary studies suggest that 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate its effectiveness against specific cancer types.
Antiviral Activity
Emerging studies have explored the antiviral potential of similar heterocyclic compounds. The unique structure of this compound could provide a basis for developing new antiviral agents targeting various viruses, including those resistant to current treatments .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Studies : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against resistant strains, showing promising results in inhibiting growth at low concentrations .
- Anticancer Research : Investigations into the structure-activity relationship (SAR) of quinoline derivatives indicated that modifications at specific positions significantly enhance anticancer efficacy .
- Antiviral Efficacy : Research on related compounds demonstrated effective inhibition of viral replication mechanisms, suggesting a potential avenue for further exploration with 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
